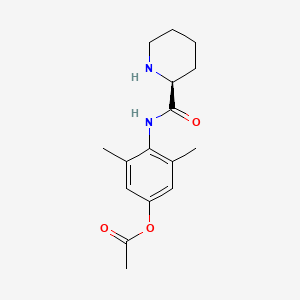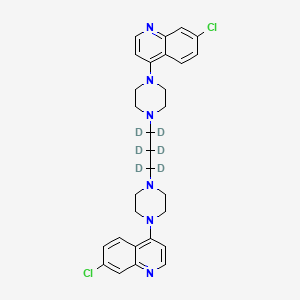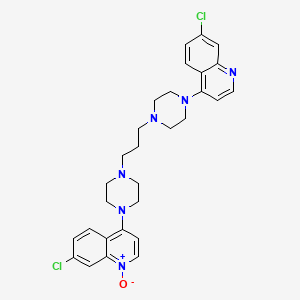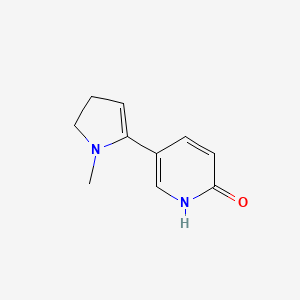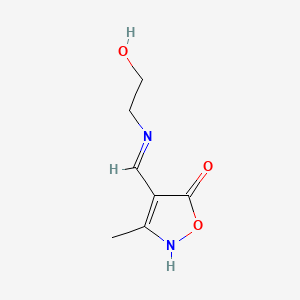
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4
Descripción general
Descripción
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a deuterated analog of the original 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (MNPP), which is known for its anticancer and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and viral replication. The compound targets the DNA and RNA synthesis pathways, which are essential for the growth and replication of cancer cells and viruses. By inhibiting these pathways, the compound prevents the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. The compound has been shown to have low toxicity and high selectivity for cancer cells and viruses, making it a promising candidate for the development of new anticancer and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 in lab experiments include its potential therapeutic applications, low toxicity, and high selectivity for cancer cells and viruses. The compound is also stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4. One direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new analogs of the compound with improved properties, such as increased potency and selectivity for cancer cells and viruses. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety for use in humans. Finally, the compound could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 involves the deuteration of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4. The deuteration process replaces hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. This process is carried out using deuterated reagents and solvents in the presence of a catalyst. The resulting compound is a deuterated analog of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4, which has similar chemical properties but different physical and biological properties.
Aplicaciones Científicas De Investigación
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 has potential therapeutic applications in the treatment of cancer and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. These properties make it a promising candidate for the development of new anticancer and antiviral drugs.
Propiedades
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]-4-(2,3,5,6-tetradeuterio-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAQYBECSXYAR-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OCOC)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857990 | |
| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 | |
CAS RN |
1246819-68-0 | |
| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



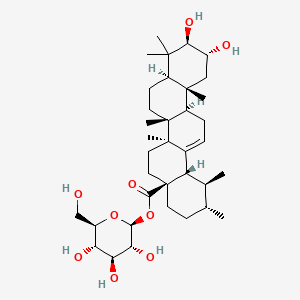
![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)
